N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects the modulation of growth factor signaling . This leads to a decrease in the proliferation of cancer cells that overexpress EGFR .
Pharmacokinetics
Similar compounds like gefitinib are administered orally and are metabolized primarily in the liver .
Result of Action
The inhibition of EGFR tyrosine kinase by this compound leads to a decrease in the proliferation of cancer cells that overexpress EGFR . This can lead to a reduction in tumor size and potentially slow the progression of the disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other medications can affect the compound’s metabolism and excretion, potentially altering its efficacy and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-chloro-4-fluoroaniline with a suitable aldehyde, followed by cyclization and further functionalization to introduce the quinazoline core . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR inhibitor with a similar mechanism of action.
Erlotinib: A quinazoline derivative used as an anticancer agent.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Biological Activity
N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a quinazoline derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
This compound belongs to a class of quinazoline derivatives known for their pharmacological properties. The structural characteristics of this compound suggest potential interactions with various biological targets.
Chemical Properties:
- IUPAC Name: this compound
- Molecular Formula: C20H19ClFN3O2
- CAS Number: 1574596-17-0
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity:
- Antitumor Activity:
-
Anti-inflammatory Effects:
- Some studies suggest that quinazoline derivatives possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
Antitumor Efficacy
A study conducted on the antitumor efficacy of N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo demonstrated significant cytotoxic effects on human cancer cell lines. The compound was tested against several types of cancer cells including breast and lung cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | EGFR inhibition |
A549 (Lung) | 15.0 | Induction of apoptosis |
HeLa (Cervical) | 10.0 | Cell cycle arrest |
The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
In Vivo Studies
In vivo studies using murine models have further validated the antitumor properties of this compound. Tumor-bearing mice treated with the compound showed a marked reduction in tumor size compared to control groups.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-24-17-10-12(19(26)23-13-6-8-16(22)15(21)11-13)5-7-14(17)20(27)25-9-3-2-4-18(24)25/h5-8,10-11,18H,2-4,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYXCTRIZVEPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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